2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is a specific stereoisomer of carbidine, a gamma-carboline derivative. [] It is a pharmacologically active compound with potential applications in the central nervous system. [] This compound has been investigated for its potential neuroprotective and neuroleptic properties. [, ]
2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is a chemical compound classified under the category of heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 224.73 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural similarity to various biologically active molecules.
This compound can be synthesized from readily available starting materials through various synthetic routes. It has been studied extensively for its pharmacological properties and potential therapeutic applications.
The compound falls under the broader classification of indole derivatives, which are known for their diverse biological activities. Specifically, it is a pyridoindole derivative, contributing to its unique properties and potential applications in drug development.
The synthesis of 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride typically involves multi-step processes that may include cyclization reactions and reductions. One common method starts with phenylhydrazine hydrochloride and utilizes dimethyl malonate as a precursor.
In an industrial context, optimized reaction conditions are crucial for maximizing yield and purity.
The molecular structure of 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride features a fused ring system that includes both indole and pyridine moieties. The presence of methyl groups at specific positions contributes to its stability and biological activity.
This data indicates the compound's complex structure and highlights its potential reactivity based on functional groups present.
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action involves interaction with biological targets such as serotonin receptors. Compounds similar to 2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride have shown effects on neurotransmitter systems.
Research indicates that this class of compounds may modulate specific pathways involved in mood regulation and neuroleptic activity. Studies have demonstrated that structural modifications influence their pharmacological potency significantly.
The compound exhibits typical characteristics associated with heterocyclic compounds:
Chemical properties include:
Relevant data indicate that the compound has an LD50 value of approximately 41 mg/kg in mice when administered subcutaneously, suggesting moderate toxicity levels .
2-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has several applications in scientific research:
The hexahydropyridoindole scaffold represents a privileged structure in neuropharmacologically active compounds, necessitating efficient synthetic routes. The synthesis of 2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives typically employs Fischer indolization as the foundational step, where phenylhydrazine undergoes cyclization with 4-piperidone derivatives under acidic conditions. This method reliably constructs the indole moiety fused to the partially saturated pyridine ring, forming the tetracyclic core structure characteristic of this compound class .
Recent advances incorporate radical cascade cyclization strategies that enable more convergent approaches. Visible light-mediated H-atom transfer (HAT) processes generate phosphinoyl radicals from H-phosphonates, facilitating the construction of tetrahydroindolizine derivatives with structural similarities to pyridoindoles. Though not directly applied to the target compound, this methodology demonstrates the feasibility of using radical intermediates in assembling the pyridoindole core under milder, metal-free conditions [9]. For brominated derivatives like (4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (CAS 1059630-07-7), palladium-catalyzed cross-coupling introduces structural diversity at the indole C6 position post-cyclization, enabling access to analogs with varied electronic properties [6].
Table 1: Synthetic Routes to Pyrido[4,3-b]indole Core Structures
Method | Key Advantages | Limitations | Representative Yield |
---|---|---|---|
Fischer Indolization | High reliability, scalability | Requires strong acids, high temps | 45-68% |
Radical Cascade | Mild conditions, functional group tolerance | Indirect application to target | 52-75% [9] |
Post-cyclization Bromination | Enables diversification at C6 | Requires halogenation specialists | 60% [6] |
The chiral centers at positions 4a and 9b dictate the three-dimensional architecture and biological interactions of pyridoindole derivatives. The synthesis of enantiomerically pure 2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole requires resolution techniques or chiral auxiliaries introduced during the cyclization step. The (4aR,9bR) configuration, commercially available as Vulcanchem product VC3853303 (CAS 57684-92-1), demonstrates distinct biological profiles compared to its stereoisomers, underscoring the critical importance of stereochemistry in neuropharmacological applications [9].
Pharmacological evaluations reveal profound stereochemical influences on receptor binding and functional activity. Early studies demonstrated that the cis-configured 2-substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives exhibit significantly enhanced neuroleptic potency compared to their trans-counterparts. Specifically, the cis-2-[3-(p-fluorobenzoyl)propyl] analog demonstrated not only thymoleptic-like activity but superior neuroleptic effects compared to parent compounds. This stereospecific bioactivity arises from preferential binding to dopaminergic and serotonergic receptors in the cis configuration, highlighting how stereochemical control directly enables therapeutic efficacy .
Cross-dehydrogenative coupling (CDC) represents an atom-economical strategy for constructing complex heterocyclic systems, including advanced pyridoindole derivatives. CDC reactions enable direct C-C or C-N bond formation between two unmodified C-H bonds (C-C coupling) or C-H and N-H bonds (C-N coupling), formally occurring with hydrogen gas liberation. Though thermodynamically challenging, this approach eliminates pre-functionalization steps, offering synthetic efficiency through tandem oxidation processes [1] [7].
In pyridoindole chemistry, CDC mechanisms facilitate intramolecular cyclization and oxidative aromatization steps crucial for accessing fully aromatic analogs. Ruthenium-catalyzed acceptorless dehydrogenative coupling has demonstrated exceptional potential for synthesizing nitrogen heterocycles under sustainable conditions. While not yet directly applied to the target 2-methylhexahydropyridoindole, these principles enable the transformation of saturated intermediates into aromatized pyrido[4,3-b]indoles (β-carbolines). The mechanism proceeds through sequential dehydrogenation steps: (1) alcohol oxidation to aldehyde, (2) hemiaminal formation with ammonia, and (3) selective dehydrogenation to the amide rather than dehydration to the imine. This pathway exemplifies how strategic hydrogen elimination builds molecular complexity [7].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0